molecular formula C12H10F2O B2828471 5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one CAS No. 2167089-74-7

5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one

Cat. No.: B2828471
CAS No.: 2167089-74-7
M. Wt: 208.208
InChI Key: MLRCHXIKQFBWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of the dihydronaphthalene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one has several scientific research applications:

Future Directions

The study of spiro compounds and other complex organic molecules is a vibrant field of research with potential applications in pharmaceuticals, materials science, and other areas . Future research on “6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one” could reveal interesting properties and potential applications.

Chemical Reactions Analysis

6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one can be compared to other spirocyclic compounds, such as:

The uniqueness of 6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one lies in its combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,8-difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O/c13-7-5-8-11(9(14)6-7)10(15)1-2-12(8)3-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRCHXIKQFBWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C3=C(C1=O)C(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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